3-Amino-2-benzyl-3-phenylpropan-1-ol
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Overview
Description
3-Amino-2-benzyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of an amino group, a benzyl group, and a phenyl group attached to a propanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzyl-3-phenylpropan-1-ol typically involves the reaction of benzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-benzyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides; conditionsbasic medium, room temperature to reflux.
Major Products
Oxidation: Benzaldehyde, benzophenone.
Reduction: Benzylamine, benzyl alcohol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-Amino-2-benzyl-3-phenylpropan-1-ol is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 3-Amino-2-benzyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups . The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Modulation: Interaction with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-phenylpropan-1-ol: Similar structure but lacks the benzyl group.
3-Amino-3-phenylpropan-1-ol: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the propanol backbone.
Uniqueness
3-Amino-2-benzyl-3-phenylpropan-1-ol is unique due to the presence of both benzyl and phenyl groups attached to the propanol backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-amino-2-benzyl-3-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c17-16(14-9-5-2-6-10-14)15(12-18)11-13-7-3-1-4-8-13/h1-10,15-16,18H,11-12,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQKDZDZTLESGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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